4-Bromo-4-(tributylstannyl)but-3-en-1-ol
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Overview
Description
4-Bromo-4-(tributylstannyl)but-3-en-1-ol is an organotin compound with the molecular formula C16H33BrOSn. This compound is notable for its use in organic synthesis, particularly in the formation of carbon-carbon bonds. The presence of both bromine and tributylstannyl groups makes it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-4-(tributylstannyl)but-3-en-1-ol typically involves the reaction of 4-bromo-1-butene with tributyltin hydride in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction proceeds via a radical mechanism, where the tributyltin radical adds to the double bond of 4-bromo-1-butene, followed by hydrogen abstraction to yield the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-4-(tributylstannyl)but-3-en-1-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Coupling Reactions: The tributylstannyl group can participate in Stille coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: PCC or Dess-Martin periodinane in dichloromethane.
Coupling: Palladium catalysts in the presence of a base like cesium carbonate.
Major Products
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or ketones.
Coupling: Formation of biaryl or vinyl-aryl compounds.
Scientific Research Applications
4-Bromo-4-(tributylstannyl)but-3-en-1-ol is widely used in scientific research due to its versatility:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 4-Bromo-4-(tributylstannyl)but-3-en-1-ol involves its ability to participate in radical and nucleophilic substitution reactions. The bromine atom can be readily displaced by nucleophiles, while the tributylstannyl group can stabilize radicals, facilitating various coupling reactions. These properties make it a valuable tool in synthetic organic chemistry.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-4-(trimethylstannyl)but-3-en-1-ol
- 4-Bromo-4-(triphenylstannyl)but-3-en-1-ol
- 4-Chloro-4-(tributylstannyl)but-3-en-1-ol
Uniqueness
4-Bromo-4-(tributylstannyl)but-3-en-1-ol is unique due to the combination of bromine and tributylstannyl groups, which provide distinct reactivity patterns. The tributylstannyl group offers better solubility and stability compared to trimethylstannyl or triphenylstannyl analogs, making it more suitable for various synthetic applications.
This compound’s versatility and unique properties make it a valuable asset in both academic research and industrial applications.
Properties
CAS No. |
616242-59-2 |
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Molecular Formula |
C16H33BrOSn |
Molecular Weight |
440.0 g/mol |
IUPAC Name |
4-bromo-4-tributylstannylbut-3-en-1-ol |
InChI |
InChI=1S/C4H6BrO.3C4H9.Sn/c5-3-1-2-4-6;3*1-3-4-2;/h1,6H,2,4H2;3*1,3-4H2,2H3; |
InChI Key |
QOENQOCVMZOXGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C(=CCCO)Br |
Origin of Product |
United States |
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